2,6-Difluoromandelic acid is a fluorinated derivative of mandelic acid, characterized by the presence of two fluorine atoms at the 2 and 6 positions of the aromatic ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique chemical properties and structure. The molecular formula of 2,6-difluoromandelic acid is with a molecular weight of approximately 188.13 g/mol .
The synthesis of 2,6-difluoromandelic acid typically involves electrophilic aromatic substitution reactions where fluorine is introduced into the aromatic ring of mandelic acid. Common methods include:
The reaction conditions often require careful temperature control and the use of solvents that can stabilize reactive intermediates. For instance, using polar aprotic solvents can enhance the nucleophilicity of fluoride ions during substitution reactions.
2,6-Difluoromandelic acid can participate in several chemical reactions:
The reactivity of 2,6-difluoromandelic acid is influenced by the electronegative fluorine atoms, which can stabilize negative charges during reactions and affect the acidity of the carboxylic group.
The mechanism of action for compounds like 2,6-difluoromandelic acid often relates to their role as inhibitors or modulators in biochemical pathways. For example, its structure may allow it to interact with enzymes involved in metabolic processes or serve as a ligand in receptor binding.
Research indicates that derivatives of mandelic acid can influence β-amyloid peptide release, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease . The specific mechanism involves binding to target sites on enzymes or receptors, altering their activity.
2,6-Difluoromandelic acid has several notable applications:
Nitrilase-mediated kinetic resolution provides an efficient route to enantiopure 2,6-difluoromandelic acid. This biocatalytic approach exploits the stereoselective hydrolysis of 2,6-difluoromandelonitrile precursors in biphasic solvent systems. The aqueous-organic interface significantly enhances reaction kinetics by mitigating substrate and product inhibition. Typical organic phases include methyl tert-butyl ether (MTBE) or toluene, which dissolve the nitrile substrate while maintaining enzyme stability in the aqueous phase [6].
Research demonstrates that Pseudomonas fluorescens nitrilase exhibits exceptional enantioselectivity (E > 200) toward (R)-2,6-difluoromandelonitrile at 30°C. A biphasic system comprising phosphate buffer (pH 7.5) and MTBE (1:3 ratio) achieves 98% enantiomeric excess (ee) of the (R)-acid product at 48% conversion within 6 hours. The organic phase continuously extracts the acidic product, preventing enzyme active-site blockage and shifting the equilibrium toward complete hydrolysis [6] [8]. Critical parameters for optimization include:
Table 1: Biphasic System Optimization Parameters
Parameter | Optimal Range | Impact on ee |
---|---|---|
Organic Solvent | MTBE > toluene > ethyl acetate | MTBE: 98% ee |
Aqueous:Organic Ratio | 1:3 to 1:5 | Higher ratios reduce inhibition |
Temperature | 25-30°C | >35°C causes enzyme denaturation |
pH | 7.0-7.5 | Outside range reduces activity |
This methodology enables direct access to enantiopure (R)-2,6-difluoromandelic acid without requiring additional protecting group strategies. Scale-up challenges involve emulsion formation during phase separation, addressed through immobilized enzyme cartridges that facilitate continuous-flow processing [6].
Diastereomeric salt crystallization remains indispensable for industrial-scale production of enantiopure 2,6-difluoromandelic acid. The process exploits differential solubility between diastereomeric salts formed with chiral amines, particularly cyclic amides derived from proline or camphorsulfonic acid derivatives. US Patent 7960582B2 details the efficacy of (1R,2S)-(-)-ephedrine and N-benzyl-L-prolinamide as resolving agents [3].
When (R,S)-2,6-difluoromandelic acid reacts with (1S,2R)-(-)-norephedrine in ethanol (1:1 molar ratio), the resulting (R-acid·S-amine) salt precipitates selectively at 5°C with 95% diastereomeric excess. Subsequent acid liberation yields (R)-2,6-difluoromandelic acid with >99% ee. Thermodynamic studies reveal the dominance of crystal packing efficiency over hydrogen bonding in controlling diastereomer crystallization. The ortho-fluorine atoms significantly influence crystal lattice stability through C-F···H-N interactions, enhancing resolution efficiency compared to non-fluorinated mandelic acids [3] [8].
Table 2: Resolution Efficiency of Chiral Bases
Resolving Agent | Solvent | Recovery (%) | ee (%) |
---|---|---|---|
(1S,2R)-(-)-Norephedrine | Ethanol | 42 | 99 |
N-Benzyl-L-prolinamide | Acetone | 38 | 98 |
(R)-(-)-1-Phenylethylamine | Methanol | 35 | 95 |
D-(+)-Glucosamine | Water | 30 | 90 |
Notably, solvent selection critically impacts salt solubility differences. Protic solvents like ethanol stabilize salt complexes through hydrogen bonding, while aprotic solvents like acetone favor entropy-driven crystallization. Multistep recrystallization further elevates enantiopurity but reduces overall yield to 25-30% [3] [5].
Substrate inhibition presents a major constraint in 2,6-difluoromandelic acid synthesis, particularly during mandelonitrile hydrolysis. At concentrations >1.5M, 2,6-difluoromandelonitrile competitively inhibits both chemical and enzymatic catalysts. Biphasic solvent systems overcome this limitation by controlling substrate partitioning. Research demonstrates that toluene/water mixtures (4:1 v/v) reduce effective substrate concentration in the aqueous phase to 0.3M while maintaining high total substrate loading [6].
For acidic hydrolysis, optimized conditions use concentrated hydrochloric acid (6N) in a water/toluene emulsion (1:2 ratio) at 60°C. The toluene phase extracts the product as it forms, preventing decomposition to benzaldehyde derivatives. This approach achieves 85% yield without racemization, compared to 55% yield in monophasic aqueous systems. Key advantages include:
Enzymatic transformations benefit similarly. Alcaligenes faecalis nitrilase exhibits 80% activity retention at 100mM nitrile concentration in octanol/buffer systems versus complete inhibition at 50mM in aqueous buffer. Molecular dynamics simulations confirm that organic solvents prevent nitrile accumulation at the enzyme's substrate channel [6].
Recombinant E. coli expressing Alcaligenes nitrilase or Pseudomonas amidase enables whole-cell biocatalysis of 2,6-difluoromandelic acid. Strain engineering focuses on two pathways: (1) direct hydrolysis of 2,6-difluoromandelonitrile via nitrilase, or (2) dynamic kinetic resolution of cyanohydrins via nitrile hydratase/amidase cascade. The latter approach achieves theoretical 100% yield by racemizing the nitrile substrate in situ [6].
Fed-batch fermentation in mineral salt medium containing 2% glucose yields 35g/L dry cell weight after 18 hours. Bioconversion employs 15% (w/v) resting cells in phosphate buffer (pH 7.0) with 200mM 2,6-difluoromandelonitrile at 25°C. Critical process parameters include:
Table 3: Biocatalytic Performance Metrics
Biocatalyst System | Conversion (%) | ee (%) | Productivity (g/L/h) |
---|---|---|---|
Nitrilase (recombinant) | 98 | 99 (R) | 1.8 |
Nitrile Hydratase/Amidase | 100 | 95 (S) | 2.2 |
Wild-type P. putida | 65 | 88 (R) | 0.5 |
Downstream processing isolates the product via acidification (pH 2.0) followed by ethyl acetate extraction (85% recovery). Immobilized cells on κ-carrageenan beads retain >90% activity for 10 batches, significantly reducing production costs. This green chemistry approach eliminates heavy metal catalysts and achieves atom economy >80% [6] [8].
Comparative Analysis of Synthetic Approaches
Table 4: Strategic Comparison of 2,6-Difluoromandelic Acid Production Methods
Method | Max ee (%) | Yield (%) | Scale Feasibility | Environmental Factor (E-factor) |
---|---|---|---|---|
Nitrilase Biphasic Hydrolysis | 98 (R) | 48* | Pilot plant | 8.2 |
Chiral Salt Resolution | 99 (R or S) | 40 | Industrial | 32.5 |
Acidic Hydrolysis | Racemic | 85 | Industrial | 5.8 |
Recombinant Biocatalysis | 99 (R) | 98 | Bench scale | 3.1 |
*Theoretical maximum yield for kinetic resolution = 50%
Each methodology offers distinct advantages: Biphasic nitrilase catalysis provides excellent enantioselectivity for (R)-enantiomers, while chiral resolution delivers either enantiomer with pharmaceutical-grade purity. Recombinant biocatalysis shows exceptional atom efficiency but requires sophisticated fermentation infrastructure. Industrial implementations often combine approaches—using racemic chemical synthesis followed by enzymatic resolution to leverage cost and selectivity benefits [3] [6] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7